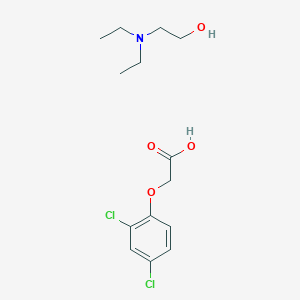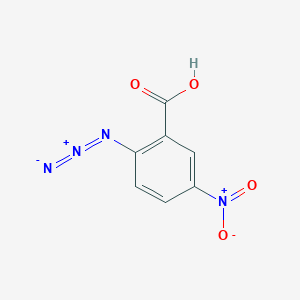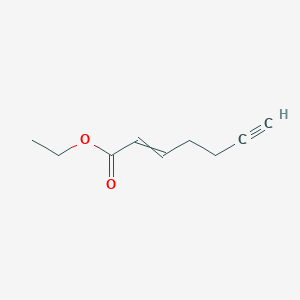
2,4-D diethylethanolamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is widely used as a systemic herbicide for the selective control of broadleaf weeds in various agricultural and non-agricultural settings . The diethylethanolamine salt form of 2,4-D is known for its water solubility and stability, making it a preferred choice in certain formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2,4-D diethylethanolamine salt involves the reaction of 2,4-dichlorophenoxyacetic acid with diethylethanolamine. The general reaction can be represented as follows:
2,4-Dichlorophenoxyacetic acid+Diethylethanolamine→2,4-D diethylethanolamine salt
This reaction typically occurs in an aqueous medium, where the acid and amine react to form the salt, which is then isolated and purified .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pH conditions to ensure complete reaction and high yield. The product is then subjected to filtration, drying, and packaging for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
2,4-D diethylethanolamine salt primarily undergoes substitution reactions due to the presence of the chlorophenoxy group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines, leading to the replacement of the chlorine atoms.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be used to oxidize the compound, leading to the formation of various oxidized products.
Reduction Reactions: Reducing agents such as sodium borohydride can reduce the compound, altering its chemical structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxylated or aminated derivatives, while oxidation reactions can produce carboxylated products .
Aplicaciones Científicas De Investigación
2,4-D diethylethanolamine salt has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4-D diethylethanolamine salt involves its absorption by plant leaves and roots, followed by translocation to the meristematic tissues. It acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. This leads to uncontrolled cell division and growth, ultimately causing the death of susceptible plants . The molecular targets include auxin receptors and related signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-D dimethylamine salt
- 2,4-D isopropylamine salt
- 2,4-D triisopropanolamine salt
- 2,4-D ethylhexyl ester
Uniqueness
2,4-D diethylethanolamine salt is unique due to its specific formulation, which offers a balance between efficacy and stability. Unlike ester formulations, it is less volatile and poses a lower risk of vapor drift, making it suitable for use in sensitive areas .
Propiedades
Número CAS |
53404-34-5 |
|---|---|
Fórmula molecular |
C14H21Cl2NO4 |
Peso molecular |
338.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)acetic acid;2-(diethylamino)ethanol |
InChI |
InChI=1S/C8H6Cl2O3.C6H15NO/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-3-7(4-2)5-6-8/h1-3H,4H2,(H,11,12);8H,3-6H2,1-2H3 |
Clave InChI |
GKZWTHFJWQSRRK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCO.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propen-1-one, 3-(9-anthracenyl)-1-[4-(dimethylamino)phenyl]-](/img/structure/B14637111.png)


![5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637123.png)
![(1E,3Z,5E,7E)-5-methoxy-4-azabicyclo[6.4.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14637132.png)

![2-[3-(1,3-Dioxolan-2-yl)propyl]-5-methoxy-3-methylbenzoic acid](/img/structure/B14637148.png)

![N-[[2,4-Bis(cyanomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B14637151.png)
![tert-Butyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14637152.png)

![2-[2-(4-Bromophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14637158.png)


